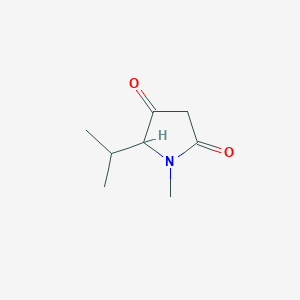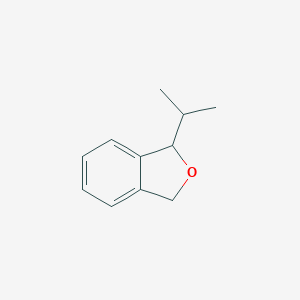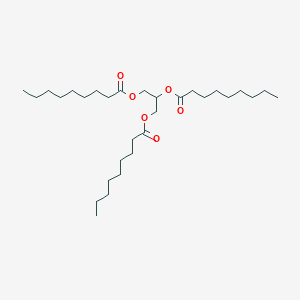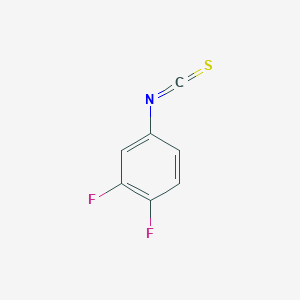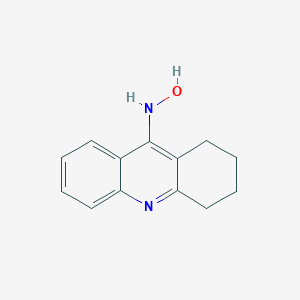
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is a compound with potential applications in scientific research. It belongs to the class of acridine derivatives and has been studied for its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- is not fully understood. However, it is believed to act by intercalating into DNA and RNA, causing structural changes that interfere with their normal function. It has also been shown to inhibit enzymes such as topoisomerase and DNA polymerase.
Biochemische Und Physiologische Effekte
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. It has also been shown to have anti-inflammatory properties and to modulate the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- in lab experiments is its potential as a fluorescent probe for DNA and RNA detection. It is also relatively easy to synthesize and has been shown to have a range of biological activities. However, one limitation is its potential toxicity, which must be carefully controlled in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy-. One area of interest is its potential as a therapeutic agent for cancer treatment. It has also been suggested as a potential treatment for viral infections such as COVID-19. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.
Synthesemethoden
The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- involves the reaction of 9-aminoacridine with hydroxylamine hydrochloride in the presence of a reducing agent such as sodium borohydride. The reaction takes place in a solvent such as ethanol or methanol and requires careful control of reaction conditions to obtain a high yield of the desired product.
Wissenschaftliche Forschungsanwendungen
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, antiviral, and anticancer properties. It has also been studied as a potential fluorescent probe for DNA and RNA detection.
Eigenschaften
CAS-Nummer |
118976-89-9 |
|---|---|
Produktname |
9-Acridinamine, 1,2,3,4-tetrahydro-N-hydroxy- |
Molekularformel |
C13H14N2O |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)hydroxylamine |
InChI |
InChI=1S/C13H14N2O/c16-15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13/h1,3,5,7,16H,2,4,6,8H2,(H,14,15) |
InChI-Schlüssel |
FEZWDCOULILNQI-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
Kanonische SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NO |
Andere CAS-Nummern |
118976-89-9 |
Synonyme |
9-hydroxylamine-1,2,3,4-tetrahydroacridine hydroxylamine-THA THA-hydroxylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



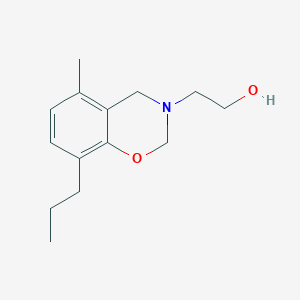
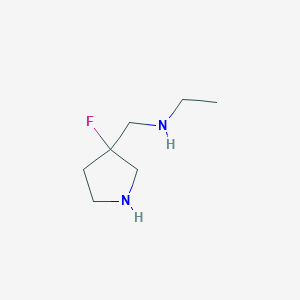
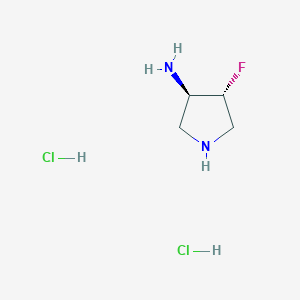
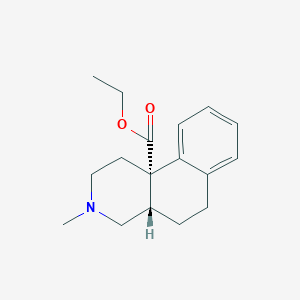
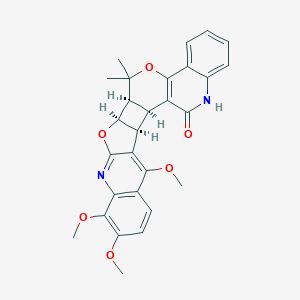

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)
